molecular formula C22H15N5O3 B11265009 2-(4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

2-(4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Cat. No.: B11265009
M. Wt: 397.4 g/mol
InChI Key: CUJAWDJYFQGGOV-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a methoxyphenyl group, a pyridinyl group, and an oxadiazolyl group, all connected to a dihydrophthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate reagents and catalysts.

    Formation of the Dihydrophthalazinone Core: This step involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions to form the dihydrophthalazinone core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, using a methoxyphenyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, bases, or acids under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a biological probe or as a starting point for the development of bioactive molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE depends on its specific application. For example, if the compound is used as a therapeutic agent, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHOXYPHENYL)-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of 2-(4-METHOXYPHENYL)-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE lies in its combination of structural features, which may confer unique chemical properties and potential applications. Its specific arrangement of functional groups and rings may result in distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H15N5O3

Molecular Weight

397.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one

InChI

InChI=1S/C22H15N5O3/c1-29-16-8-6-15(7-9-16)27-22(28)18-5-3-2-4-17(18)19(25-27)21-24-20(26-30-21)14-10-12-23-13-11-14/h2-13H,1H3

InChI Key

CUJAWDJYFQGGOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=NC=C5

Origin of Product

United States

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